molecular formula C13H15N3O2S B12492907 N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B12492907
M. Wt: 277.34 g/mol
InChI Key: OPDTYTIHSIZEHO-UHFFFAOYSA-N
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Description

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. This particular compound is characterized by the presence of a methoxyphenyl group and a butanamide moiety, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the reaction of 2-methoxybenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the 1,3,4-thiadiazole ring. The final step involves the acylation of the thiadiazole ring with butanoyl chloride in the presence of a base like pyridine to obtain the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The thiadiazole ring can be reduced to form a dihydrothiadiazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-hydroxyphenyl derivatives.

    Reduction: Formation of dihydrothiadiazole derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with DNA or proteins, leading to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-(phenylamino)methylphenol
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

Uniqueness

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide stands out due to its unique combination of a methoxyphenyl group and a butanamide moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide

InChI

InChI=1S/C13H15N3O2S/c1-3-6-11(17)14-13-16-15-12(19-13)9-7-4-5-8-10(9)18-2/h4-5,7-8H,3,6H2,1-2H3,(H,14,16,17)

InChI Key

OPDTYTIHSIZEHO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)C2=CC=CC=C2OC

Origin of Product

United States

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